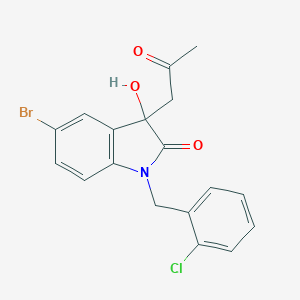
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate, making it a crucial building block for DNA and RNA . It is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .
Métodos De Preparación
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is synthesized enzymatically from ribose-5-phosphate and ammonia. This reaction is catalyzed by the enzyme amidophosphoribosyltransferase, which attaches ammonia from glutamine to phosphoribosyl pyrophosphate at its anomeric carbon . The reaction conditions typically require ribose-5-phosphate, ammonium chloride, ATP, and magnesium ions
Análisis De Reacciones Químicas
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes several types of chemical reactions, primarily in the context of purine biosynthesis:
Substitution Reactions: The amine group from glutamine is substituted onto phosphoribosyl pyrophosphate to form phosphoribosylamine.
Condensation Reactions: This compound combines with glycine in a process driven by ATP to form glycineamide ribonucleotide.
Oxidation and Reduction: These reactions are less common for phosphoribosylamine itself but are crucial in the downstream steps of purine biosynthesis.
Common reagents include glutamine, glycine, ATP, and phosphoribosyl pyrophosphate . Major products formed from these reactions include glycineamide ribonucleotide and other intermediates in the purine biosynthesis pathway .
Aplicaciones Científicas De Investigación
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has several scientific research applications:
Mecanismo De Acción
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects primarily through its role in purine biosynthesis. The enzyme amidophosphoribosyltransferase catalyzes the attachment of ammonia from glutamine to phosphoribosyl pyrophosphate, forming phosphoribosylamine . This compound then combines with glycine to form glycineamide ribonucleotide, a crucial step in the purine biosynthesis pathway .
Comparación Con Compuestos Similares
((2R,3S,4R)-5-Amino-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific role in purine biosynthesis. Similar compounds include:
Phosphoribosyl pyrophosphate: A precursor in the same pathway.
Glycineamide ribonucleotide: The product formed from phosphoribosylamine and glycine.
Inosine-5-monophosphate: A downstream product in the purine biosynthesis pathway.
These compounds share similar roles in nucleotide biosynthesis but differ in their specific functions and positions within the pathway.
Propiedades
Número CAS |
14050-66-9 |
|---|---|
Fórmula molecular |
C5H12NO7P |
Peso molecular |
229.13 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
Clave InChI |
SKCBPEVYGOQGJN-SOOFDHNKSA-N |
SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@H](C(O1)N)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
Key on ui other cas no. |
82197-76-0 |
Sinónimos |
phosphoribosylamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)


![PROPAN-2-YL 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE](/img/structure/B227774.png)

![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)


![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)

![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)

